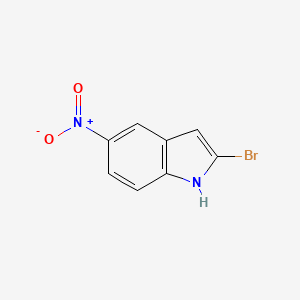

2-Bromo-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8-4-5-3-6(11(12)13)1-2-7(5)10-8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXCBMDOCDQGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700075 | |

| Record name | 2-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-11-3 | |

| Record name | 2-Bromo-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-5-nitro-1H-indole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry. Due to its status as a potential synthetic intermediate, direct biological data is limited. This document, therefore, presents its known chemical properties, a plausible synthetic route based on established chemical principles, and an analysis of its potential biological significance through the lens of closely related nitroindole and bromoindole derivatives.

Chemical Structure and Properties

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure features a bromine atom at the 2-position of the indole ring and a nitro group at the 5-position. These substitutions are expected to significantly influence the molecule's chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group and the halogen substitution pattern make it a versatile scaffold for further chemical modifications in drug discovery programs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1246471-11-3 | PubChem[1] |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[1] |

| Molecular Weight | 241.04 g/mol | PubChem[1] |

| Appearance | Light yellow to yellow solid | Commercial Suppliers |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | Commercial Suppliers |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

5-nitro-1H-indole → this compound

Reagents and Materials:

-

5-nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 5-nitro-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. While publicly available spectra for this specific compound are scarce, the expected spectral data can be inferred.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The proton at the 3-position would likely appear as a singlet or a doublet with a small coupling constant. The NH proton would be a broad singlet, likely downfield. |

| ¹³C NMR | Signals corresponding to the eight carbon atoms of the indole ring. The carbon bearing the bromine (C2) and the carbon bearing the nitro group (C5) would be significantly shifted. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of 241.04, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately 1:1 ratio). |

Commercial suppliers indicate the availability of spectral data, including ¹H NMR, IR, and MS, which would be essential for definitive structural confirmation.[2]

Potential Biological Activity and Applications in Drug Discovery

Direct studies on the biological activity of this compound are not extensively reported. However, the indole nucleus, particularly when substituted with nitro and bromo groups, is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.

Anticancer Potential

Nitroindole derivatives have been investigated as potent anticancer agents. For instance, certain 5-nitroindole derivatives have been identified as binders of the c-Myc G-quadruplex, a non-canonical DNA structure involved in the regulation of the c-Myc oncogene.[3] By stabilizing this structure, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

Bromo-substituted indoles have also shown significant promise as anticancer agents, often by inhibiting key signaling pathways. Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.

Table 3: In Vitro Anticancer Activity of Representative Bromoindole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 3a¹ | A549 (Lung Carcinoma) | 15.6 ± 1.2 | [4] |

| Derivative 3a¹ | HepG2 (Hepatocellular Carcinoma) | 19.4 ± 1.5 | [4] |

| Derivative 3a¹ | MCF-7 (Breast Adenocarcinoma) | 25.1 ± 2.1 | [4] |

| Compound 122² | MCF-7 | 6.52 ± 0.6 µg/ml | [5] |

| Compound 122² | HepG2 | 3.82 ± 0.3 µg/ml | [5] |

| Compound 122² | HCT-116 | 4.73 ± 0.7 µg/ml | [5] |

| ¹Derivative of 5-bromo-1H-indole-2-carboxylic acid | |||

| ²A 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivative |

Antimicrobial Activity

The indole scaffold is also a key component of many antimicrobial agents. Bromo-substituted indole derivatives, in particular, have demonstrated potent activity against a range of pathogenic bacteria. For example, certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.[6]

Table 4: Minimum Inhibitory Concentration (MIC) of Representative Bromoindole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 7a¹ | E. coli | 0.35 - 1.25 | [6] |

| Compound 7b¹ | P. aeruginosa | 0.35 - 1.25 | [6] |

| Compound 7c¹ | K. pneumoniae | 0.35 - 1.25 | [6] |

| Compound 3aq² | C. albicans | 3.9 | [7] |

| ¹5-bromoindole-2-carboxamide derivative | |||

| ²2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole |

Visualizations

Proposed Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related bromoindole derivatives, the following diagram illustrates a potential mechanism of action in cancer, targeting the EGFR signaling pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on related nitroindole and bromoindole derivatives strongly suggests its potential utility in the development of new anticancer and antimicrobial drugs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers to embark on such investigations.

References

- 1. This compound | C8H5BrN2O2 | CID 53429159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1246471-11-3) 1H NMR [m.chemicalbook.com]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-nitro-1H-indole (CAS No. 1246471-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical and physical properties, proposes a detailed synthetic protocol, and explores its potential applications in drug discovery, particularly in the context of anticancer research based on the known bioactivity of related 5-nitroindole derivatives.

Core Compound Information

This compound is a substituted indole, a ubiquitous scaffold in biologically active molecules. The presence of a bromine atom at the 2-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the nitro group at the 5-position significantly influences the electronic properties of the indole ring and is a common feature in compounds with demonstrated anticancer activity.

Physical and Chemical Properties

Quantitative and qualitative data for this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value |

| CAS Number | 1246471-11-3 |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Light yellow to yellow solid[2] |

| Purity | Typically >95% |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])C=C(N2)Br |

Synthesis of this compound

Below is a proposed experimental protocol for the synthesis of this compound from 5-nitroindole.

Proposed Experimental Protocol: Synthesis via Bromination

Objective: To synthesize this compound by the direct bromination of 5-nitroindole.

Materials:

-

5-nitroindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Inert gas (Nitrogen or Argon)

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 1-3 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a yellow solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthetic route for this compound.

Biological Activity and Applications in Drug Discovery

There is currently no specific data on the biological activity of this compound itself. However, the 5-nitroindole scaffold is a key pharmacophore in a number of compounds with potent anticancer activity.[5][6][7] These derivatives have been shown to target and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[7]

The stabilization of these G-quadruplexes leads to the downregulation of c-Myc expression, a transcription factor that is overexpressed in a majority of human cancers.[7] This downregulation induces cell cycle arrest and apoptosis in cancer cells. Furthermore, some 5-nitroindole derivatives have been observed to increase the levels of intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[6]

Given this context, this compound is a highly valuable starting material or intermediate for the synthesis of novel 5-nitroindole derivatives with potential anticancer properties. The bromine at the 2-position can be readily functionalized to explore structure-activity relationships and develop new drug candidates.

Caption: Signaling pathway for the anticancer activity of 5-nitroindoles.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of novel derivatives synthesized from this compound, the following experimental workflow is proposed based on established protocols for evaluating similar compounds.[8]

Experimental Protocol: In Vitro Anticancer Activity Screening

Objective: To evaluate the anticancer activity of novel 2-substituted-5-nitroindole derivatives.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Normal human cell line (for cytotoxicity comparison)

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

-

Test compounds (novel 5-nitroindole derivatives)

-

MTT or SRB assay kits for cell viability

-

Propidium iodide and RNase A for cell cycle analysis

-

Antibodies for Western blotting (e.g., anti-c-Myc, anti-PARP, anti-Actin)

-

Flow cytometer

Procedure:

-

Cell Viability Assay (MTT/SRB):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

Perform the MTT or SRB assay according to the manufacturer's instructions to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis:

-

Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

-

Harvest, fix, and stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Western Blotting for c-Myc Downregulation:

-

Treat cells with the test compounds for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against c-Myc and a loading control (e.g., actin).

-

Visualize and quantify the protein bands to determine the effect on c-Myc expression.

-

Caption: Workflow for evaluating the anticancer potential of new derivatives.

Conclusion

This compound (CAS No. 1246471-11-3) is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While data on the compound itself is limited, the well-documented anticancer activities of the 5-nitroindole scaffold provide a strong rationale for its use in medicinal chemistry research. The synthetic and biological evaluation protocols outlined in this guide offer a solid framework for researchers to explore the potential of this and related compounds in the field of drug discovery.

References

- 1. This compound | C8H5BrN2O2 | CID 53429159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1246471-11-3 [m.chemicalbook.com]

- 3. This compound [synhet.com]

- 4. This compound - CAS:1246471-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

2-Bromo-5-nitro-1H-indole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and potential biological relevance of 2-Bromo-5-nitro-1H-indole. This information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂[1][2][3] |

| Molecular Weight | 241.04 g/mol [1][2][4] |

| CAS Number | 1246471-11-3[1][2] |

| Appearance | Light yellow to yellow solid |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C.[2][5] |

Synthetic Approaches

General Experimental Protocol Outline:

A plausible synthetic route could begin with the nitration of a suitable indole substrate, followed by the selective bromination at the C2 position. The synthesis of nitroindole derivatives often starts from commercially available indole precursors.

-

Nitration of the Indole Ring: The introduction of a nitro group at the 5-position of the indole ring is a key step. This is often achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid at low temperatures.[6] The reaction progress should be carefully monitored by thin-layer chromatography (TLC).[7]

-

Bromination of the Nitroindole: Following the successful synthesis of 5-nitro-1H-indole, the next step would be the selective bromination at the 2-position. This can be a challenging step due to the reactivity of the indole ring. Various brominating agents and reaction conditions can be explored to achieve the desired regioselectivity.

-

Purification: The final product, this compound, would require purification. Common purification techniques for such compounds include recrystallization from a suitable solvent or column chromatography on silica gel.[7]

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Potential Biological Relevance and Signaling

Derivatives of 5-nitroindole have been investigated for their potential as anticancer agents.[1] Specifically, some of these compounds have been identified as binders of c-Myc G-quadruplex DNA.[1] The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The formation of G-quadruplex structures in the promoter region of the c-Myc gene can inhibit its transcription. Therefore, small molecules that can bind to and stabilize these G-quadruplexes are of significant interest in drug development.

The diagram below provides a conceptual overview of the potential mechanism of action for a 5-nitroindole derivative as a c-Myc inhibitor.

References

- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H5BrN2O2 | CID 53429159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

physical properties of 2-Bromo-5-nitro-1H-indole

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitro-1H-indole

This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals.

Chemical Identity

This compound is a substituted indole with a bromine atom at the 2-position and a nitro group at the 5-position of the indole ring.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol [1] |

| CAS Number | 1246471-11-3[1][2] |

| PubChem CID | 53429159[3][4] |

| Appearance | Light yellow to yellow solid[2] |

| Storage Conditions | Store in a dark place, under an inert atmosphere, and in a freezer at -20°C[2] |

Physicochemical Properties

| Property | Value |

| Melting Point | Not reported. Expected to be a crystalline solid with a relatively high melting point, similar to related nitroindole derivatives. |

| Boiling Point | Not reported. The compound may decompose at elevated temperatures before boiling. |

| Solubility | Expected to have low solubility in water and non-polar solvents, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its chemical structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the indole ring are expected to appear in the range of δ 7.0-8.5 ppm. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift (> δ 10 ppm). |

| ¹³C NMR | Carbon signals for the indole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom (C2) will be shifted downfield, while the carbon attached to the nitro group (C5) will also be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520 and 1340 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 240 and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. |

Experimental Protocols

Detailed methodologies for determining the key are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: A small, powdered sample of the compound is heated slowly, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate temperature measurement.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility profile of a compound is crucial for its application in various experimental and formulation contexts.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent, and its ability to dissolve is observed.

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide, hexane)

-

Test tubes

-

Vortex mixer

-

Graduated cylinders or pipettes

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Repeat the procedure for each solvent to build a comprehensive solubility profile.

Caption: Experimental Workflow for Solubility Testing.

Logical Relationships in Drug Development

The physical properties of a compound like this compound are fundamental to its potential development as a therapeutic agent. The following diagram illustrates the relationship between these properties and key stages of drug development.

Caption: Interdependence of Physical Properties and Drug Development.

References

Technical Guide: Solubility Profile of 2-Bromo-5-nitro-1H-indole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the solubility characteristics of 2-Bromo-5-nitro-1H-indole, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. The methodologies outlined are based on standard laboratory practices for solubility assessment of organic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide presents a framework for systematically determining the solubility of this compound.

Solubility Data

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Dimethyl Sulfoxide (DMSO) | 25 | Not available | Not available | Expected to be soluble |

| N,N-Dimethylformamide (DMF) | 25 | Not available | Not available | Expected to be soluble |

| Acetone | 25 | Not available | Not available | Expected to be moderately soluble |

| Ethyl Acetate | 25 | Not available | Not available | Expected to be sparingly soluble |

| Dichloromethane (DCM) | 25 | Not available | Not available | Expected to be sparingly soluble |

| Methanol | 25 | Not available | Not available | Expected to be sparingly soluble |

| Ethanol (95%) | 25 | Not available | Not available | Expected to be sparingly soluble |

| Toluene | 25 | Not available | Not available | Expected to be poorly soluble |

| Hexane | 25 | Not available | Not available | Expected to be insoluble |

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

3.2. Procedure: Shake-Flask Method

The shake-flask method is a conventional and reliable technique for solubility determination.[1]

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

3.3. Alternative Method: Visual Assessment for Qualitative Solubility

For a rapid, qualitative assessment, a simple visual method can be employed.

-

Add approximately 25 mg of the compound to a test tube.[2]

-

Add the chosen solvent in 0.25 mL increments.[2]

-

After each addition, vigorously shake or vortex the test tube for about 60 seconds.[3]

-

Observe if the solid dissolves completely.[3]

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate and reproducible solubility data. The provided table structure and workflow diagram serve as practical tools for organizing and executing solubility studies, which are essential for the effective use of this compound in research and development.

References

Synthesis of 2-Bromo-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-5-nitro-1H-indole from 5-nitroindole, a key transformation for the development of various pharmacologically active compounds. This document provides a comprehensive overview of a representative synthetic protocol, quantitative data, and a workflow diagram to facilitate its application in a research and development setting.

Overview and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization is crucial for modulating biological activity. The introduction of a bromine atom at the C2 position of the 5-nitroindole core creates a versatile intermediate. The electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the indole ring, making selective bromination a non-trivial synthetic challenge. The resulting this compound can serve as a building block for the synthesis of a variety of compounds, including kinase inhibitors and other potential therapeutic agents, through subsequent cross-coupling reactions or other modifications.

Reaction Scheme

The selective bromination at the C2 position of 5-nitroindole is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often yielding the desired product with good selectivity over bromination at other positions of the indole ring. The reaction is generally carried out in an aprotic solvent.

Reaction:

5-nitro-1H-indole + N-Bromosuccinimide (NBS) → this compound + Succinimide

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 5-nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | 133-136 | Yellow solid | 6146-52-7 |

| This compound | C₈H₅BrN₂O₂ | 241.04 | Not reported | - | 1246471-11-3 |

Note: A specific melting point for this compound is not consistently reported in the surveyed literature; it is recommended to be determined experimentally upon synthesis.

Experimental Protocol: A Representative Procedure

This section provides a detailed, representative experimental protocol for the synthesis of this compound based on established principles of indole bromination.

4.1. Materials and Reagents

-

5-nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

4.3. Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indole (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 15-20 minutes. The reaction should be stirred vigorously during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.

-

Quenching: Upon completion, quench the reaction by pouring the mixture into a beaker containing ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

4.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis described is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship of the synthesis is a linear progression from starting material to product, as depicted in the workflow diagram.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound from 5-nitroindole. The provided representative protocol, quantitative data, and workflow diagram are intended to support researchers and scientists in the efficient and successful execution of this important chemical transformation in the pursuit of novel drug discovery and development. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.

An In-depth Technical Guide to the Electrophilic Bromination of 5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 5-nitro-1H-indole, a key transformation in the synthesis of various biologically active compounds. This document details the core principles, experimental protocols, and quantitative data associated with this reaction, intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Indole and its derivatives are privileged scaffolds in numerous natural products and pharmaceutical agents. The functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry, enabling the generation of diverse molecular architectures with a wide range of biological activities. Electrophilic substitution is a fundamental class of reactions for modifying the indole ring. Due to the electron-rich nature of the pyrrole moiety, electrophilic attack preferentially occurs at the C3 position.

The presence of a nitro group at the C5 position renders the indole ring electron-deficient, thereby deactivating it towards electrophilic substitution. Despite this deactivation, the inherent nucleophilicity of the C3 position generally directs bromination to this site. The resulting product, 3-bromo-5-nitro-1H-indole, is a versatile intermediate for further synthetic elaborations, particularly through cross-coupling reactions.

Regioselectivity

The electrophilic bromination of 5-nitro-1H-indole proceeds with high regioselectivity at the C3 position. This is a well-established principle in indole chemistry. The rationale for this selectivity lies in the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Attack of the electrophile (Br+) at the C3 position results in a resonance-stabilized intermediate where the aromaticity of the fused benzene ring is preserved in several of the contributing resonance structures. In contrast, attack at the C2 position would lead to a less stable intermediate where the benzenoid aromaticity is disrupted. The electron-withdrawing nitro group at C5 deactivates the entire ring system towards electrophilic attack but does not alter the inherent preference for C3 substitution.[1][2][3]

Reaction Mechanism

The electrophilic bromination of 5-nitro-1H-indole follows the general mechanism of electrophilic aromatic substitution. The reaction is initiated by the generation of an electrophilic bromine species, which is then attacked by the electron-rich C3 position of the indole ring.

Caption: General mechanism of electrophilic bromination of 5-nitro-1H-indole.

Experimental Protocols & Quantitative Data

Several methods have been reported for the synthesis of 3-bromo-5-nitro-1H-indole. The choice of brominating agent and reaction conditions can significantly impact the yield and purity of the product. Below are detailed protocols for three common methods, with the quantitative data summarized in Table 1.

Protocol 1: Bromination using Bromine in DMF (Adapted from Indazole Synthesis)

This protocol is adapted from a patented procedure for the synthesis of the analogous 3-bromo-5-nitro-1H-indazole and is expected to be effective for 5-nitro-1H-indole due to the similar reactivity of the heterocyclic core.[4]

Materials:

-

5-nitro-1H-indole

-

Bromine (Br₂)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Three-necked round-bottom flask

-

Dropping funnel

-

Stirring apparatus

-

Cooling bath

Procedure:

-

Under a nitrogen atmosphere, charge a three-necked round-bottom flask with 5-nitro-1H-indole (e.g., 50 g).

-

Add N,N-dimethylformamide (DMF) to the flask (e.g., 500 ml) and begin stirring to dissolve the starting material.

-

Cool the reaction mixture to -5 °C using a suitable cooling bath.

-

Slowly add bromine (e.g., 55.8 g) dropwise to the cooled solution, maintaining the temperature at or below -5 °C.

-

After the addition is complete, stir the reaction mixture at 0 to -5 °C for 1 hour.

-

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

-

Upon completion of the reaction (monitored by TLC), the product can be isolated by aqueous workup and filtration.

Protocol 2: Bromination using Pyridinium Bromide Perbromide in Pyridine

This method utilizes a solid, stable source of bromine, which can be easier to handle than elemental bromine.[5]

Materials:

-

5-nitro-1H-indole

-

Pyridinium bromide perbromide

-

Pyridine

-

Nitrogen gas supply

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath

-

Diethyl ether

-

Hydrochloric acid (6 M)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 5-nitro-1H-indole (e.g., 5.00 g, 30.8 mmol) in pyridine (200 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -40 °C.

-

Slowly add a solution of pyridinium bromide perbromide (e.g., 10.99 g, 34.3 mmol) in pyridine (200 mL) dropwise to the cooled indole solution.

-

After the addition, allow the reaction mixture to warm to 0 °C and stir for 5 minutes.

-

Quench the reaction at 0 °C by adding water (200 mL).

-

Extract the aqueous mixture with diethyl ether (200 mL).

-

Wash the organic layer sequentially with 6 M hydrochloric acid (300 mL), 5% sodium bicarbonate solution (300 mL), and saturated brine (300 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of electron-rich aromatic and heterocyclic compounds.[6][7][8][9]

Materials:

-

5-nitro-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Stirring apparatus

-

Cooling bath (optional)

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-nitro-1H-indole in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C (optional, but can improve selectivity).

-

Add N-bromosuccinimide (NBS) in one portion.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

| Method | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Bromine (Br₂) | DMF | -5 to 40 | 12 | 95 | [4] |

| 2 | Pyridinium Bromide Perbromide | Pyridine | -40 to 0 | ~0.1 | 74 (80% purity) | [5] |

| 3 | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT | Variable | Not specified | [6][7] |

Experimental Workflow

The general workflow for the electrophilic bromination of 5-nitro-1H-indole involves reaction setup, execution, workup, and purification.

Caption: A general experimental workflow for the bromination of 5-nitro-1H-indole.

Conclusion

The electrophilic bromination of 5-nitro-1H-indole is a reliable and regioselective transformation that provides a valuable building block for synthetic and medicinal chemistry. The choice of brominating agent and reaction conditions allows for flexibility in experimental design, with high yields achievable under optimized protocols. This guide provides the necessary theoretical background and practical details to enable researchers to successfully perform this important reaction.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vc.bridgew.edu [vc.bridgew.edu]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. 3-bromo-5-nitro-1H-indole | 525593-33-3 [chemicalbook.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

The Rising Potential of 2-Bromo-5-nitro-1H-indole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, 2-Bromo-5-nitro-1H-indole has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic substitution with a bromine atom at the 2-position and a nitro group at the 5-position provides orthogonal handles for diverse chemical modifications. The bromine atom serves as a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine for further functionalization or retained for its own electronic and potential biological contributions.

This technical guide provides an in-depth exploration of the potential applications of this compound in research, focusing on its role as a key intermediate in the synthesis of compounds with significant anticancer and antimicrobial properties. We will delve into the synthetic strategies for its derivatization, present available biological data, and provide detailed experimental protocols for key reactions and assays.

Core Applications in Research

The unique structural features of this compound position it as a powerful scaffold for the development of targeted therapeutics. Two primary areas of application have been identified through research on closely related analogs: anticancer and antimicrobial agent development.

Anticancer Applications: Targeting the c-Myc Oncogene

The 5-nitroindole moiety is a recognized pharmacophore in the design of anticancer agents. A significant body of research has demonstrated that derivatives of 5-nitroindole can act as potent stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4] The c-Myc transcription factor is a critical regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[3] Stabilization of the G-quadruplex in the c-Myc promoter leads to the downregulation of its expression, subsequently inducing cell cycle arrest and apoptosis in cancer cells.[3][4] Furthermore, some 5-nitroindole derivatives have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[3]

While specific studies commencing with this compound are emerging, the established activity of the 5-nitroindole core strongly suggests that derivatives of this compound, particularly 2-aryl substituted analogs, would be promising candidates for c-Myc G-quadruplex binders.

The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against various cancer cell lines. It is important to note that these compounds were not synthesized from this compound, but they highlight the potential of the core scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |

| 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | Pyrrolidine-substituted 5-nitroindole | [3] |

| 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | Pyrrolidine-substituted 5-nitroindole with a modified linker | [3] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | <0.01 (GI₅₀) | 5-nitroisatin derivative | [5] |

| HL-60(TB) (Leukemia) | 0.50 (GI₅₀) | [5] | ||

| MOLT-4 (Leukemia) | 0.66 (GI₅₀) | [5] |

Antimicrobial Applications: Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively extruding antimicrobial agents from the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-characterized example, conferring resistance to a broad range of compounds.[6][7] Research has identified 2-aryl-5-nitro-1H-indoles as potent inhibitors of the NorA efflux pump.[6] By inhibiting this pump, these compounds can restore the efficacy of conventional antibiotics.

The synthesis of a variety of 2-aryl-5-nitro-1H-indoles has been reported, and their ability to inhibit the NorA-mediated efflux of substrates like ethidium bromide and berberine has been evaluated.[6] This application represents a direct and promising avenue for the use of this compound as a starting material for the synthesis of novel efflux pump inhibitors (EPIs).

The following table presents data on the NorA efflux pump inhibitory activity of 2-aryl-5-nitro-1H-indoles. The activity is expressed as the fold reduction in the minimum inhibitory concentration (MIC) of berberine against a S. aureus strain that overexpresses the NorA pump.

| Compound | Berberine MIC Reduction (Fold) | Key Structural Features | Reference |

| 2-(4-Benzyloxyphenyl)-5-nitro-1H-indole | 4 | 4-Benzyloxy substitution on the 2-aryl ring | [6] |

| [4-Benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol | 8 | Additional hydroxymethyl group on the 2-aryl ring | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays.

Synthesis of 2-Aryl-5-nitro-1H-indoles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is the most logical approach for the derivatization of this compound at the 2-position.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05-0.1 eq.) to the flask.

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitro-1H-indole.

NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux)

This assay is used to identify compounds that inhibit the efflux of ethidium bromide (EtBr), a fluorescent substrate of the NorA pump.

Materials:

-

Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

-

Wild-type S. aureus strain (e.g., SA-1199) for control

-

Tryptic Soy Broth (TSB)

-

Phosphate Buffered Saline (PBS)

-

Ethidium Bromide (EtBr)

-

Glucose

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Grow S. aureus cultures overnight in TSB.

-

Wash the bacterial cells with PBS and resuspend to an OD₆₀₀ of 0.4.

-

Load the cells with EtBr by incubating with a final concentration of 2 µg/mL EtBr for 30 minutes at 37 °C in the dark.

-

Wash the cells with PBS to remove extracellular EtBr and resuspend in PBS.

-

Aliquot the EtBr-loaded cells into the wells of a 96-well plate.

-

Add the test compounds at various concentrations. Include a positive control (e.g., reserpine) and a vehicle control (DMSO).

-

Initiate efflux by adding glucose to a final concentration of 0.4%.

-

Immediately begin monitoring the fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes.

-

A decrease in the rate of fluorescence decline compared to the vehicle control indicates inhibition of the NorA efflux pump.

c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)

This assay determines the ability of a compound to bind to and stabilize the c-Myc G-quadruplex structure by displacing a fluorescent probe.

Materials:

-

Oligonucleotide forming the c-Myc G-quadruplex (e.g., Pu27)

-

Thiazole Orange (TO) or another suitable fluorescent probe

-

Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometer

Procedure:

-

Anneal the c-Myc oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes and then slowly cooling to room temperature in the assay buffer.

-

Prepare a solution of the pre-formed c-Myc G-quadruplex and Thiazole Orange in the assay buffer.

-

Aliquot this solution into the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature for a short period to allow for binding equilibrium to be reached.

-

Measure the fluorescence of Thiazole Orange (Excitation: ~501 nm, Emission: ~521 nm).

-

A decrease in fluorescence intensity indicates that the test compound has displaced Thiazole Orange from the G-quadruplex, signifying binding.

-

The data can be used to calculate the DC₅₀ value, which is the concentration of the compound required to displace 50% of the fluorescent probe.

Visualizations

Synthetic Pathway for 2-Aryl-5-nitro-1H-indoles

Caption: General synthetic scheme for the derivatization of this compound.

Experimental Workflow for NorA Efflux Pump Inhibition Assay

Caption: Step-by-step workflow for the NorA efflux pump inhibition assay.

Signaling Pathway of c-Myc G-Quadruplex Stabilization

Caption: Mechanism of action of 5-nitroindole derivatives in cancer cells.

Conclusion

This compound is a high-potential scaffold for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Its strategic functionalization allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The established biological activities of the 5-nitroindole core, coupled with the synthetic versatility offered by the 2-bromo substitution, make this molecule a prime candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

- 1. d-nb.info [d-nb.info]

- 2. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Biological Versatility of Nitroindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties and biological activities, giving rise to a diverse range of therapeutic potentials. This technical guide provides an in-depth exploration of the biological activities of nitroindole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area of medicinal chemistry.

Anticancer Activity of Nitroindole Derivatives

Nitroindole derivatives, particularly those with the nitro group at the 5-position, have demonstrated significant potential as anticancer agents.[1][2] Their primary mechanism of action involves a dual approach of downregulating the c-Myc oncogene and inducing oxidative stress within cancer cells.[1][2]

Mechanism of Action

c-Myc G-Quadruplex Stabilization: Guanine-rich sequences in the promoter region of the c-Myc oncogene can fold into non-canonical DNA secondary structures known as G-quadruplexes.[1] The formation of these structures inhibits the transcription of the c-Myc gene.[1] 5-Nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Induction of Reactive Oxygen Species (ROS): In addition to their impact on c-Myc, certain 5-nitroindole compounds increase the intracellular concentration of reactive oxygen species (ROS).[2] This elevation of ROS contributes to the cytotoxic effects of these derivatives against cancerous cells.[2] The combination of c-Myc downregulation and ROS induction makes 5-nitroindole derivatives potent and selective anticancer agents.[1]

Signaling Pathways

Quantitative Anticancer Activity

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa (human cervical cancer) cell line.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole (cpd 5) | HeLa | 5.08 ± 0.91 | [2] |

| Pyrrolidine-substituted 5-nitroindole (cpd 7) | HeLa | 5.89 ± 0.73 | [2] |

Antimicrobial Activity of Nitroindole Derivatives

The nitroindole scaffold is a promising pharmacophore for the development of novel antimicrobial agents. The electron-withdrawing nature of the nitro group is believed to contribute to their mechanism of action, which often involves the generation of reactive intermediates that can cause cytotoxicity in microbial cells.

Mechanism of Action

The antimicrobial activity of nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the microbial cell. This process, facilitated by microbial nitroreductases, generates highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently modify and damage critical biomolecules such as DNA, leading to cell death.

Quantitative Antimicrobial Activity

While extensive quantitative data for a broad range of nitroindole derivatives is still emerging, studies on related indole compounds provide a framework for their potential efficacy. The following table presents Minimum Inhibitory Concentration (MIC) values for some multi-halogenated indole derivatives against Staphylococcus aureus.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | S. aureus ATCC 6538 | 20 |

Note: Data for nitroindole derivatives is limited; this table serves as an example of quantitative antimicrobial data for indole derivatives.

Antiviral Activity of Nitroindole Derivatives

Nitroindole derivatives have also been investigated for their antiviral properties, with notable activity reported against Human Immunodeficiency Virus (HIV) and influenza virus.

Anti-HIV Activity

Certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been shown to inhibit HIV-1 replication through a multitarget mechanism of action.

Quantitative Antiviral Activity

The following table summarizes the in vitro anti-HIV-1 and anti-influenza activity of selected nitroindole derivatives.

| Compound Class | Virus | Activity (EC50/IC50) | Reference |

| 5-Nitro-3-...-indolin-2-ones (e.g., cpd 10a) | HIV-1 | EC50 < 20 µM | |

| N-(3-nitrobenzene)sulfonylindoles (e.g., 3h) | HIV-1 | EC50 = 0.26 µg/mL | |

| 4-nitrophenyl substituted resveratrol derivatives (cpd 6) | Influenza A (PR8) | IC50 = 12.4 µg/mL (SI) | [3] |

| 4-nitrophenyl substituted resveratrol derivatives (cpd 7) | Influenza A (PR8) | IC50 = 5.9 µg/mL (SI) | [3] |

SI: Selectivity Index (CC50/IC50)

Anti-inflammatory Activity of Nitroindole Derivatives

The anti-inflammatory potential of indole derivatives is well-established, and nitroindoles are being explored for their ability to modulate key inflammatory pathways. A primary mechanism involves the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.

Mechanism of Action

Inflammatory stimuli can induce the expression of inducible nitric oxide synthase (iNOS), leading to the overproduction of NO. Elevated NO levels contribute to the pathological processes of inflammation. Nitroindole derivatives may exert their anti-inflammatory effects by inhibiting iNOS activity or its expression, thereby reducing NO production.

Quantitative Anti-inflammatory Activity

The following table presents the inhibitory activity of some indole derivatives (as a proxy for nitroindoles) on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound Class | Assay | IC50 (µM) | Reference |

| 2-phenylindole | Nitrite production inhibition | 38.1 ± 1.8 | [1] |

| 3-carboxaldehyde oxime substituted 2-phenylindole | Nitrite production inhibition | 4.4 ± 0.5 | [1] |

| Cyano substituted 2-phenylindole | Nitrite production inhibition | 4.8 ± 0.4 | [1] |

| Ursolic acid-indole derivative (UA-1) | NO inhibition | 2.2 ± 0.4 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of nitroindole derivatives and the evaluation of their biological activities are crucial for advancing research in this field.

Synthesis of Nitroindole Derivatives

General Procedure for the Synthesis of 3-Nitroindoles: A common method involves the electrophilic nitration of an indole precursor. For instance, a non-acidic and non-metallic approach utilizes trifluoroacetyl nitrate, generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, to nitrate a variety of indoles.

Biological Assays

Cell Viability Assay (AlamarBlue Assay): This assay is used to assess the cytotoxic effects of the synthesized compounds.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitroindole derivatives for a specified period (e.g., 72 hours).

-

Add AlamarBlue reagent to each well and incubate for 1-4 hours.

-

Measure the fluorescence or absorbance to determine cell viability.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): This method is used to determine the effect of the compounds on the cell cycle.

-

Treat cells with the nitroindole derivatives for a specific duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cells with a solution containing propidium iodide (PI) and RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method): This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare serial twofold dilutions of the nitroindole derivatives in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under suitable conditions.

-

The MIC is determined as the lowest concentration of the compound that prevents visible growth.

Antiviral Assay (Plaque Reduction Assay): This assay measures the ability of a compound to inhibit the replication of a virus.

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Incubate the virus with serial dilutions of the nitroindole derivative.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

-

After incubation to allow plaque formation, the cells are fixed and stained, and the number of plaques is counted.

-

The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide Measurement): This assay quantifies the production of nitric oxide, a key inflammatory mediator.

-

Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the nitroindole derivatives.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, which is indicative of NO production.

Conclusion

Nitroindole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable chemical scaffold. Further exploration of the structure-activity relationships of nitroindole derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.

References

- 1. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of 2-Bromo-5-nitro-1H-indole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals interested in the procurement and potential applications of 2-Bromo-5-nitro-1H-indole. This document provides a detailed overview of commercially available suppliers, insights into its synthetic chemistry, and explores its prospective role in contemporary research, particularly in the development of novel therapeutics.

Core Compound Overview

This compound is a substituted indole derivative characterized by a bromine atom at the 2-position and a nitro group at the 5-position of the indole ring. The presence of these functional groups offers a versatile scaffold for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules with potential biological activities. Its CAS number is 1246471-11-3.

Commercial Availability and Suppliers

A critical aspect for any research endeavor is the reliable sourcing of starting materials. This compound is available from a number of chemical suppliers, catering to a range of research and development needs. The following table summarizes the currently available data from various vendors.

| Supplier | Purity | Available Quantities | Price (USD) |

| R&D Scientific Inc. | - | - | Contact for pricing |

| Sunway Pharm Ltd | 97% | 250mg, 1g | $90.00, $225.00 |

| BLD Pharm | - | - | Contact for pricing |

| Ambeed, Inc. | - | - | Contact for pricing |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: A Look into the Chemistry

The latter approach, bromination of 5-nitroindole, appears to be a more direct and commonly referenced method for analogous compounds. This would typically involve the reaction of 5-nitroindole with a suitable brominating agent.

Illustrative Experimental Protocol: Bromination of 5-Nitroindole

The following protocol is a generalized representation based on common laboratory practices for the bromination of activated aromatic compounds and should be adapted and optimized for the specific substrate.

Materials:

-

5-nitroindole

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 5-nitroindole in a suitable anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Research Applications and Logical Framework

Substituted indoles are a prominent structural motif in a vast array of biologically active compounds. The 5-nitroindole scaffold, in particular, has been investigated for its potential as an anticancer agent. Research has shown that certain 5-nitroindole derivatives can act as binders of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes such as c-Myc. The introduction of a bromine atom at the 2-position of this scaffold could serve to modulate the compound's electronic properties and binding affinity, potentially leading to enhanced biological activity.

This suggests a logical framework for the investigation of this compound as a potential anticancer therapeutic.

Experimental Workflow for Biological Evaluation

To assess the potential of this compound as a c-Myc G-quadruplex binder and anticancer agent, a structured experimental workflow would be necessary.

This guide provides a foundational understanding of this compound for the scientific community. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 2-Bromo-5-nitro-1H-indole